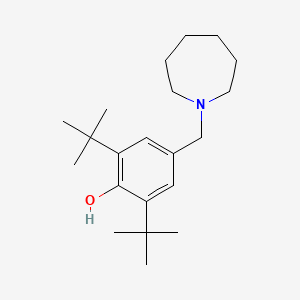
4-(Azepan-1-ylmethyl)-2,6-di-tert-butylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(AZEPAN-1-YL)METHYL]-2,6-DI-TERT-BUTYLPHENOL is a complex organic compound featuring a phenolic structure substituted with azepane and tert-butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(AZEPAN-1-YL)METHYL]-2,6-DI-TERT-BUTYLPHENOL typically involves multi-step organic reactions. One common approach is the alkylation of 2,6-di-tert-butylphenol with azepane derivatives under controlled conditions. The reaction often requires a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(AZEPAN-1-YL)METHYL]-2,6-DI-TERT-BUTYLPHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azepane ring can be reduced under hydrogenation conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced azepane derivatives.
Substitution: Various alkyl or aryl-substituted phenols.
Wissenschaftliche Forschungsanwendungen
4-[(AZEPAN-1-YL)METHYL]-2,6-DI-TERT-BUTYLPHENOL has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antioxidant properties and potential therapeutic benefits.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 4-[(AZEPAN-1-YL)METHYL]-2,6-DI-TERT-BUTYLPHENOL involves its interaction with specific molecular targets. The phenolic group can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. The azepane ring may interact with biological receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(AZEPAN-1-YL)METHYL]-4,6-DI-TERT-BUTYLPHENOL
- 4-[(AZEPAN-1-YL)METHYL]-2,6-DI-TERT-BUTYLCATECHOL
Uniqueness
4-[(AZEPAN-1-YL)METHYL]-2,6-DI-TERT-BUTYLPHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both azepane and tert-butyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C21H35NO |
|---|---|
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
4-(azepan-1-ylmethyl)-2,6-ditert-butylphenol |
InChI |
InChI=1S/C21H35NO/c1-20(2,3)17-13-16(14-18(19(17)23)21(4,5)6)15-22-11-9-7-8-10-12-22/h13-14,23H,7-12,15H2,1-6H3 |
InChI-Schlüssel |
LCPBHCJDIYPASC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















